Product packaging for 6-nitro-1H-indol-3-yl acetate(Cat. No.:)

6-nitro-1H-indol-3-yl acetate

Cat. No.: B13182487
M. Wt: 220.18 g/mol
InChI Key: SHCXXBYOULUHJF-UHFFFAOYSA-N
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Description

6-Nitro-1H-indol-3-yl acetate (CAS 1306604-44-3) is a high-purity, chemically defined indole derivative supplied for advanced research and development. This compound belongs to the indole class of heterocyclic aromatic organic compounds, a scaffold renowned for its extensive biological activities and structural prevalence in medicinal chemistry . The indole nucleus is a privileged structure in drug discovery due to its ability to interact with a diverse range of biological macromolecules . This specific nitro-substituted indole ester serves as a versatile and valuable chemical building block (synthon) for the design and synthesis of novel bioactive molecules. Researchers utilize it to explore new therapeutic agents, particularly in the fields of anticancer, antimicrobial, and antiviral drug development . Indole derivatives have demonstrated potent efficacy in targeting key oncogenic pathways and have shown significant activity against various viral strains, making them a focus of ongoing pharmaceutical research . The structural features of this compound—the nitro group and the acetate ester—provide reactive sites for further chemical modifications, enabling its integration into more complex molecular architectures through various synthetic methodologies. Hazard Information: This compound is classified as harmful and an irritant. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal procedures. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area. Please Note: This product is intended for research purposes and is strictly for laboratory use. It is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O4 B13182487 6-nitro-1H-indol-3-yl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

(6-nitro-1H-indol-3-yl) acetate

InChI

InChI=1S/C10H8N2O4/c1-6(13)16-10-5-11-9-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3

InChI Key

SHCXXBYOULUHJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 6 Nitro 1h Indol 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 6-nitro-1H-indol-3-yl acetate (B1210297) reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the coupling patterns (multiplicity) provide information about neighboring protons.

Key proton signals for the indole (B1671886) core and the acetate group are observed and assigned based on their characteristic chemical shifts and coupling constants (J). The protons on the aromatic indole ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The nitro group at the C6 position significantly influences the chemical shifts of the adjacent protons. The acetate methyl protons typically appear as a singlet in the upfield region (around δ 2.3 ppm).

Interactive Data Table: ¹H NMR Spectral Data for 6-Nitro-1H-indol-3-yl Acetate

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~8.40s (singlet)-
H2~7.30d (doublet)1.1
H4~7.62d (doublet)8.8
H5~7.94dd (doublet of doublets)8.8, 2.0
H7~8.55d (doublet)9.2
Acetate CH₃~2.38d (doublet)0.8

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbons of the indole ring typically resonate in the range of δ 100-140 ppm. The presence of the electron-withdrawing nitro group at C6 and the acetate group at C3 influences the chemical shifts of the nearby carbon atoms. The carbonyl carbon of the acetate group appears significantly downfield, typically above δ 160 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2127.82
C3114.83
C3a133.06
C4118.86
C5112.99
C6143.36
C7108.07
C7a134.71
Acetate C=O~169.0
Acetate CH₃9.58

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The value for the acetate carbonyl is an estimation based on typical values for similar compounds.

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbons, which is crucial for tracing the connectivity of the proton network within the indole ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups.

N-H Stretch: A characteristic sharp peak is typically observed in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1735-1750 cm⁻¹ for the carbonyl (C=O) group of the ester functionality.

N-O Stretch (Nitro Group): The presence of the nitro group is confirmed by two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1360 cm⁻¹ (symmetric stretch).

C-O Stretch: The C-O single bond stretch of the ester group usually appears in the region of 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Indole N-HStretch3300 - 3500
Acetate C=OStretch1735 - 1750
Nitro N-OAsymmetric Stretch1500 - 1550
Nitro N-OSymmetric Stretch1300 - 1360
Acetate C-OStretch1000 - 1300

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₈N₂O₄), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. Common fragmentation pathways for this molecule might include the loss of the acetyl group or the nitro group, providing further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is characterized by absorption maxima (λ_max) that are indicative of the conjugated π-electron system of the indole ring, influenced by the presence of the nitro and acetate groups. The indole chromophore itself typically shows absorption bands around 220 nm and 280 nm. nist.gov The presence of the nitro group, which is a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as the visualization of intermolecular interactions that govern the packing of molecules in the crystal lattice.

As of the latest available data, a definitive single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible crystallographic databases. While crystallographic data exists for structurally related indole derivatives and other nitro-containing heterocyclic compounds, direct analysis of the solid-state structure of this compound is not possible without experimental diffraction data from a suitable single crystal of the compound.

The determination of the crystal structure of this compound would provide invaluable insights into its molecular conformation and supramolecular assembly. Key parameters that would be elucidated from such a study include:

Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit of the crystal.

Molecular Geometry: Precise bond lengths and angles within the molecule would confirm the connectivity and provide insight into the electronic effects of the nitro and acetate substituents on the indole ring.

Conformation: The torsion angles would define the orientation of the acetate group relative to the indole plane.

Intermolecular Interactions: Analysis of the crystal packing would reveal the presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative. Future crystallographic studies are necessary to provide a definitive analysis of its three-dimensional structure.

Chemical Reactivity and Transformation Pathways of 6 Nitro 1h Indol 3 Yl Acetate

Reactivity of the Acetate (B1210297) Ester Group in 6-Nitro-1H-indol-3-yl Acetate

The acetate ester group at the 3-position of the indole (B1671886) ring is a primary site for nucleophilic attack. Its reactivity is modulated by the electronic nature of the indole nucleus, which is in turn influenced by the strongly electron-withdrawing nitro group.

The ester linkage in this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions to yield 6-nitro-1H-indol-3-ol (6-nitroindoxyl) and acetic acid. This reaction is a fundamental transformation for deprotection of the 3-hydroxyl group. The hydrolysis of indoxyl acetate, a related compound, is a well-documented process that leads to the formation of indigo (B80030) dye through oxidative dimerization of the indoxyl intermediate researchgate.net.

In a similar vein, the acetate group can undergo transesterification in the presence of an alcohol and a suitable catalyst (acid or base). This reaction allows for the conversion of the acetate ester to other ester functionalities.

Table 1: Representative Hydrolysis and Transesterification Reactions

Reaction Type Reagents and Conditions Product(s)
Basic Hydrolysis NaOH (aq), heat 6-nitro-1H-indol-3-ol, Sodium acetate
Acidic Hydrolysis H2SO4 (aq), heat 6-nitro-1H-indol-3-ol, Acetic acid
Transesterification Ethanol, H+ or RO- catalyst 6-nitro-1H-indol-3-yl ethanoate, Ethyl acetate

The carbonyl carbon of the acetate group is electrophilic and can be attacked by a variety of nucleophiles. This nucleophilic acyl substitution allows for the introduction of different functional groups at the 3-position of the indole ring. For instance, reaction with amines (ammonolysis) would yield the corresponding acetamide (B32628) derivative.

The general mechanism for nucleophilic addition to carbonyl groups involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the departure of the leaving group, in this case, the 6-nitro-1H-indol-3-oxide anion, which is subsequently protonated.

Transformations of the Nitro Group at C-6 Position

The nitro group at the C-6 position is a key modulator of the indole ring's reactivity and is itself a site for significant chemical transformations, most notably reduction.

The reduction of the nitro group to an amino group is a synthetically valuable transformation, as it provides access to 6-aminoindole (B160974) derivatives, which are important precursors for various biologically active compounds. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. nih.govccspublishing.org.cnrsc.org This process typically involves the use of a metal catalyst such as platinum, palladium, or nickel on a solid support like carbon, in the presence of hydrogen gas. The reaction conditions can often be controlled to selectively reduce the nitro group without affecting other functional groups in the molecule.

Chemical reducing agents can also be employed. Reagents such as tin(II) chloride in hydrochloric acid, or iron in acetic acid are classic methods for the reduction of aromatic nitro compounds. The choice of reducing agent can be critical for achieving selectivity, especially in molecules with multiple reducible functional groups. The reduction of nitroaromatics can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) compounds, before yielding the final amine product scilit.com.

Table 2: Common Methods for the Reduction of the Nitro Group

Method Reagents and Conditions Product
Catalytic Hydrogenation H2, Pd/C, Ethanol 6-amino-1H-indol-3-yl acetate
Chemical Reduction SnCl2, HCl 6-amino-1H-indol-3-yl acetate
Chemical Reduction Fe, CH3COOH 6-amino-1H-indol-3-yl acetate

The nitro group is a potent electron-withdrawing group due to both its inductive (-I) and resonance (-R) effects. nih.govnih.govquora.com This strong electron-withdrawing nature significantly deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. The electron density at the ortho and para positions relative to the nitro group (C-5 and C-7) is particularly reduced.

Conversely, this deactivation towards electrophiles makes the indole ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for the electron-rich indole nucleus. The presence of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The inherent reactivity of the indole nucleus is significantly altered by the presence of the C-6 nitro group. While indoles are typically highly reactive towards electrophiles, particularly at the C-3 position, the electronic landscape of this compound is quite different.

Electrophilic substitution on the indole ring of this compound is generally disfavored due to the deactivating effect of the nitro group. Any electrophilic attack that does occur would likely be directed to the pyrrole (B145914) ring, which is less deactivated than the benzene ring.

On the other hand, the indole nucleus is activated towards nucleophilic attack. Nucleophilic substitution reactions, which are uncommon for the indole ring system, become feasible. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp While the substrate is different, this demonstrates the principle of nitro-activation of the indole ring to nucleophilic attack. In the case of this compound, nucleophilic attack could potentially occur at positions ortho or para to the nitro group (C-5 and C-7).

The reactivity of 3-nitroindoles with electron-rich species has been a subject of study, highlighting the electrophilic nature of the C2-C3 double bond in these systems, leading to cycloaddition and annulation reactions. researchgate.netrsc.org Although the nitro group in the title compound is on the benzene ring, its electron-withdrawing effect is transmitted throughout the bicyclic system, influencing the reactivity of the pyrrole ring as well.

Regioselective Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. nih.gov For this compound, the regioselectivity of EAS is complex. The indole nitrogen acts as an activating, ortho-, para-director, enhancing electron density at C-3, C-2, C-4, and C-6. Conversely, the nitro group at C-6 is a strong deactivating, meta-director. lkouniv.ac.inyoutube.com

PositionInfluence of Indole N-H (Activating)Influence of C-6 Nitro Group (Deactivating)Overall Predicted Reactivity
C-2 ActivatedMinimally affectedPotential site for substitution
C-4 ActivatedOrtho to NO₂, deactivatedLess likely site for substitution
C-5 Minimally affectedMeta to NO₂, least deactivated position on benzene ringPotential site for substitution
C-7 Minimally affectedOrtho to NO₂, deactivatedLess likely site for substitution

Research on related nitroindoles indicates that the precise outcome of EAS reactions depends heavily on the specific electrophile and reaction conditions used. cardiff.ac.ukresearchgate.net For instance, bromination or nitration would need to overcome the significant deactivation of the ring system to proceed. masterorganicchemistry.com

Nucleophilic Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring possesses a proton that is weakly acidic, with a pKa of approximately 16-17 in unsubstituted indole. This acidity is enhanced by the presence of the electron-withdrawing 6-nitro group, which stabilizes the resulting conjugate base (the indolide anion). Consequently, the N-H proton can be readily removed by a moderately strong base, such as sodium hydride (NaH), to generate a potent nucleophile. youtube.comresearchgate.net

This N-anion can participate in a variety of nucleophilic substitution reactions with suitable electrophiles, most commonly alkyl halides, to form N-alkylated indole derivatives. youtube.comresearchgate.netnih.gov This process is a fundamental pathway for the functionalization of the indole nitrogen. Asymmetric phase-transfer catalysis has been successfully employed for the enantioselective N-alkylation of nitroindoles with various Michael acceptors. researchgate.netmdpi.com

The table below presents examples of N-alkylation reactions on nitroindole substrates.

Nitroindole SubstrateElectrophileCatalyst/BaseProductYieldReference
4-Nitroindoletrans-CrotonophenoneCinchona alkaloid-based phase transfer catalystN-alkylated 4-nitroindole67-96% mdpi.com
IndolePrimary alkyl halideSodium hydride (NaH)N-alkylated indoleNot specified youtube.com
Indoline (B122111)Various alcoholsTricarbonyl(cyclopentadienone) iron complexN-alkylated indoline31-99% nih.gov

Chemical Modifications at C-2 and C-3 Positions of the Indole Ring

C-3 Position: The acetate group at the C-3 position is a key functional handle. It can be readily hydrolyzed under basic or acidic conditions to yield 6-nitro-1H-indol-3-ol. This product exists in equilibrium with its keto tautomer, 6-nitrooxindole, which can serve as a precursor for further synthetic transformations.

C-2 Position: The C-2 position of the 6-nitroindole (B147325) ring is a primary target for chemical modification. The electron-withdrawing nature of the nitro group renders the pyrrole ring susceptible to nucleophilic attack, particularly at the C-2 position. nii.ac.jp Studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it serves as an excellent electrophile, reacting regioselectively at the C-2 position with a variety of nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp This reactivity pattern suggests that this compound could undergo similar transformations, potentially after modification of the N-1 or C-3 positions.

Furthermore, modern synthetic methods like transition-metal-catalyzed C-H activation provide a direct route to functionalize the C-2 position. rsc.orglongdom.org For example, rhodium(III)-catalyzed reactions have been developed for the C-2 selective carbenoid insertion of indoles. rsc.org

The following table summarizes selected C-2 functionalization reactions on related indole derivatives.

Indole DerivativeReagentCatalystProduct TypeReference
1-Methoxy-6-nitroindole-3-carbaldehydePyrrole, IndoleNaH2-(Pyrrol/Indol-1-yl)-6-nitroindole96-98% nii.ac.jp
1-Methoxy-6-nitroindole-3-carbaldehydeSodium methylthiolateDMF2-(Methylthio)-6-nitroindole98% nii.ac.jp
Indolesα-Diazotized Meldrum's acidRh(III)2-Acetate substituted indolesNot specified
1H-IndoleAryl diazonium saltsEosin Y (photocatalyst)C(2)-Arylated indolesGood to excellent yields

Cascade and Multicomponent Reactions Incorporating this compound Fragments

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies for building molecular complexity in a single operation. nih.govmdpi.com These reactions are valuable in drug discovery and materials science. mdpi.comchemimpex.com 6-Nitroindole derivatives can serve as key building blocks in such transformations.

While specific examples starting directly with this compound are not extensively documented, the 6-nitroindole scaffold is known to participate in such reaction sequences. For instance, cascade reactions involving nitrones and allenes have been developed for the synthesis of complex indole derivatives. nih.govnih.gov In these processes, an N-arylnitrone can react with an allene (B1206475) in a sequence of steps, including a dipolar cycloaddition and subsequent rearrangement, to furnish a functionalized indole.

MCRs, such as the Ugi or Passerini reactions, which combine three or more reactants in one pot, could potentially incorporate a 6-nitroindole-derived component (e.g., as an amine or aldehyde after functional group transformation) to rapidly generate libraries of complex molecules. mdpi.com The inherent functionality of the 6-nitroindole core makes it an attractive substrate for developing novel cascade and multicomponent processes. researchgate.netnih.govchemimpex.com

Cycloaddition Chemistry of Nitroindole Derivatives (e.g., Polar Diels-Alder Reactions)

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. The indole nucleus, particularly when rendered electron-deficient, can participate in various cycloaddition reactions. The C-2=C-3 double bond of the indole ring can function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgnih.govorganic-chemistry.org

The presence of a strong electron-withdrawing group, such as the nitro group in 6-nitroindole derivatives, activates the C-2=C-3 bond, making it a more reactive dienophile for normal-demand Diels-Alder reactions with electron-rich dienes. nih.gov These reactions often lead to dearomatization of the indole ring, providing access to highly functionalized, three-dimensional indoline-containing polycyclic compounds. researchgate.net

Beyond [4+2] cycloadditions, nitroindoles are also known to participate in [3+2] cycloadditions. For example, 3-nitroindoles have been shown to react with various partners in annulation processes that exploit the electrophilic nature of the C-2=C-3 bond. researchgate.netresearchgate.net These reactions provide efficient routes to valuable pyrroloindoline scaffolds. acs.org

Reaction TypeNitroindole RoleReaction PartnerProduct TypeReference
Diels-Alder [4+2]DienophileElectron-rich dienes (e.g., Danishefsky's diene)Tetrahydrocarbazole core nih.govresearchgate.net
[3+2] AnnulationElectrophileVinylaziridinesPyrroloindolines researchgate.netacs.org
[3+2] CycloadditionDipolarophileMesoionic münchnonesTricyclic adducts researchgate.net

Computational and Theoretical Investigations of 6 Nitro 1h Indol 3 Yl Acetate Systems

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental to predicting the electronic properties and reactivity of molecules. These ab initio and density functional theory (DFT) methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. jmchemsci.com For a molecule like 6-nitro-1H-indol-3-yl acetate (B1210297), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its optimized geometric and electronic properties. niscpr.res.innih.gov

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The presence of the electron-withdrawing nitro group (-NO₂) at the 6-position and the acetate group (-OAc) at the 3-position significantly influences the electronic distribution across the indole (B1671886) ring. DFT can quantify this influence by calculating atomic charges, revealing the electron density shifts caused by these substituents. For instance, the nitro group substantially withdraws electron density from the benzene (B151609) portion of the indole, while the acetate group also exerts an electronic influence on the pyrrole (B145914) ring.

Table 1: Representative Theoretical Molecular Properties of 6-Nitro-1H-indol-3-yl Acetate (Illustrative)

ParameterDescriptionIllustrative Value
Total EnergyThe total electronic energy of the optimized molecule.Varies with method
Dipole MomentA measure of the molecule's overall polarity.~4-6 Debye
Atomic ChargesPartial charges on key atoms (e.g., N of NO₂, O of C=O).Varies

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEP)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals determine how a molecule interacts with other reagents.

HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be distributed primarily over the indole ring system.

LUMO: Represents the ability to accept an electron (electrophilicity). The strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO and localize it significantly over the nitroaromatic portion of the molecule, enhancing its electrophilic character. researchgate.net

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap suggests higher reactivity. malayajournal.orgacadpubl.eu The electrophilicity index (ω), calculated from HOMO and LUMO energies, can quantify the molecule's ability to act as an electrophile. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and acetate groups, indicating nucleophilic sites prone to interaction with electrophiles. malayajournal.org Conversely, positive potential (blue) would be expected near the hydrogen atoms and potentially on the indole ring, indicating sites susceptible to nucleophilic attack. malayajournal.org

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors

ParameterFormulaDescriptionIllustrative Value (eV)
EHOMO-Energy of the Highest Occupied Molecular Orbital~ -7.0 to -8.0
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital~ -2.5 to -3.5
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability~ 4.0 to 5.0
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons~ 4.75 to 5.75
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution~ 2.0 to 2.5
Electrophilicity Index (ω)χ²/2ηGlobal electrophilic nature of the molecule~ 5.0 to 7.0

Theoretical Prediction of Thermodynamic Parameters and Reaction Energetics (e.g., Heats of Formation)

Quantum chemical calculations are invaluable for determining the thermodynamic properties of molecules. The standard heat of formation (ΔHf°) is a critical parameter that indicates the stability of a compound. tandfonline.com For nitro-substituted indoles, positive heats of formation are common, reflecting their energetic nature. tandfonline.comtandfonline.com

By designing theoretical isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, chemists can accurately calculate ΔHf° for complex molecules like this compound. niscpr.res.in These thermodynamic data are essential for predicting reaction enthalpies, Gibbs free energies, and equilibrium constants for chemical processes involving the molecule, providing a deeper understanding of its stability and potential reaction pathways. fau.deacs.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. The this compound molecule possesses conformational flexibility, primarily around the single bond connecting the acetate group to the indole ring (C3-O bond).

Molecular modeling techniques, such as systematic conformational searches using force fields (e.g., MMFF94) or semi-empirical methods, can be used to identify stable, low-energy conformers. unicamp.br For a more dynamic perspective, Molecular Dynamics (MD) simulations can be performed. arinbjorn.is MD simulations model the movement of atoms over time, providing insight into the conformational landscape of the molecule in different environments, such as in a solvent like water or ethanol. nih.gov This approach helps to understand which conformations are most populated at a given temperature and how the molecule's shape fluctuates, which is crucial for predicting its interactions with biological targets or other reactants. arinbjorn.isresearchgate.net

In Silico Approaches for Understanding Structure-Reactivity Relationships

In silico methods are used to establish a quantitative link between a molecule's structure and its chemical reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are prominent examples. nih.govmdpi.com

For a series of substituted nitroindole acetates, a QSAR study could correlate various computed molecular descriptors with experimentally observed reactivity. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), topological (e.g., molecular size, branching), or steric. researchgate.net By developing a statistically significant model, researchers can predict the reactivity of new, yet-to-be-synthesized analogues. mdpi.com This predictive power is a cornerstone of modern chemical research, enabling the rational design of molecules with desired properties while minimizing experimental effort. nih.gov The underlying principle is that similar structures are expected to exhibit similar activities. nih.gov

Computational Elucidation of Reaction Mechanisms Involving Nitroindole Acetates

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. rsc.org Due to the electron-deficient nature of their indole ring, 3-nitroindoles are known to participate in reactions with electron-rich species, such as dearomatization processes and cycloadditions. researchgate.net

For this compound, DFT calculations can be used to model potential reaction pathways, such as a [3+2] cycloaddition reaction. researchgate.netnih.gov By locating the transition state structures and intermediates along the reaction coordinate, chemists can calculate activation energies and reaction enthalpies. This information helps to determine the most favorable reaction mechanism and explains the observed regioselectivity and stereoselectivity. nih.gov Such computational studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.netnih.gov

Applications of 6 Nitro 1h Indol 3 Yl Acetate in Advanced Chemical Synthesis and Chemical Biology Research

Role as a Synthetic Intermediate for Complex Indole (B1671886) Scaffolds

The strategic placement of the nitro and acetate (B1210297) functionalities renders 6-nitro-1H-indol-3-yl acetate an important building block for constructing more elaborate molecular frameworks. Its utility stems from the predictable reactivity of these groups, which allows for sequential and controlled modifications of the indole core.

Precursor in the Synthesis of Functionalized Indole Derivatives

This compound serves as a key starting material for a variety of functionalized indoles. The nitro group can be readily reduced to an amino group, which can then be further derivatized through reactions such as acylation, alkylation, or diazotization, opening pathways to a wide range of 6-aminoindole (B160974) derivatives. Concurrently, the acetate group at the C3 position can be hydrolyzed to a hydroxyl group (indoxyl), which is a precursor for many reactions, or it can be substituted.

The electrophilic character of the indole ring, modified by the nitro group, also influences its reactivity in substitution reactions. This allows for the introduction of various functional groups at other positions on the indole scaffold. The versatility of nitro compounds as intermediates is well-established, as the nitro group can be transformed into numerous other functionalities, making them indispensable in synthetic chemistry. frontiersin.org Research has demonstrated the synthesis of complex, highly functionalized indole derivatives through multi-step reactions starting from simpler indole precursors. easychair.org For instance, the general reactivity of 3-nitroindoles with electron-rich species has been exploited to generate a diverse array of substituted indolines through dearomatization processes. researchgate.net

Below is a representative table of transformations that can be initiated from the this compound core.

Transformation Reagents Resulting Functional Group Potential Product Class
Nitro Group ReductionH₂, Pd/C or SnCl₂Amino (-NH₂)6-Aminoindole Derivatives
Acetate HydrolysisNaOH or LiOHHydroxyl (-OH)6-Nitro-1H-indol-3-ol (Indoxyl)
N-Alkylation/AcylationAlkyl halide/Acyl chloride, BaseN-Substituted IndoleN-Functionalized Indoles
Further Derivatization of Amino GroupAcyl Halides, Sulfonyl ChloridesAmides, SulfonamidesBioactive Amide Derivatives

Building Block for Bio-Inspired Molecular Architectures

The indole scaffold is central to many natural products with potent biological activities. This compound provides a synthetic entry point to analogues of these natural products and other bio-inspired molecules. By modifying the core structure, chemists can systematically explore structure-activity relationships (SAR) and develop novel therapeutic agents.

For example, the synthesis of thieno[2,3-b]indoles, a class of compounds with recognized biological and material properties, can be achieved using functionalized indoles as starting materials. acs.org The strategic functionalization of the indole ring, similar to that available from this compound, is crucial for constructing these fused heterocyclic systems. Similarly, trisindolines, which possess significant anticancer and antimicrobial activities, are built from the condensation of indole units, highlighting the importance of having access to a diverse pool of substituted indole building blocks. nih.gov The ability to convert the nitro group to other functionalities allows for the creation of complex scaffolds that mimic the intricate structures found in nature.

Utilization in Chemical Biology as a Molecular Probe or Research Tool

In chemical biology, small molecules are often used as tools to probe and understand complex biological systems. The specific structural features of this compound make it suitable for designing molecular probes for studying enzyme activity and biomolecular interactions.

Studies on Enzyme-Substrate Interactions (e.g., related to plant metabolism pathways)

Indole-3-acetic acid (IAA) is a crucial plant hormone (auxin) that regulates various aspects of plant growth and development. The enzymatic control of its levels is a key area of research. Plant peroxidases are known to be involved in the oxidative degradation of IAA. researchgate.net

Substituted indoxyl acetates, such as this compound, can serve as chromogenic substrates for esterase enzymes. Upon enzymatic hydrolysis of the acetate group, 6-nitro-1H-indol-3-ol is released. This product can subsequently undergo oxidation to form a colored dimer, allowing for a spectrophotometric assay of enzyme activity. The nitro group acts as a modulator of the electronic properties of the indole ring, which can influence the color of the resulting dye and the kinetics of the reaction. This approach is valuable for identifying microorganisms that produce specific enzymes and for studying enzyme-substrate interactions in detail. researchgate.net

Investigation of Molecular Interactions with Biomolecules

The structure of this compound is well-suited for studying interactions with various biomolecules, including proteins and nucleic acids. The indole ring can participate in hydrophobic and π-stacking interactions, while the nitro group can act as a hydrogen bond acceptor.

Research has shown that nitroarenes can exhibit strong binding interactions with aromatic amino acid side chains (e.g., tyrosine, tryptophan) within proteins, augmenting π-π stacking and influencing binding affinity. researchgate.net This property can be exploited to design probes that target specific binding pockets in enzymes or receptors. For instance, 4-Nitro-1H-indol-3-yl thiocyanate, a related compound, is used in biochemical research to explore the mechanisms of action of certain enzymes and proteins. chemimpex.com By using this compound as a ligand or fragment in screening assays, researchers can identify and characterize binding partners, which is a critical step in drug discovery.

Explorations in Materials Science and General Industrial Applications (academic focus)

The unique electronic and optical properties of functionalized indoles have led to their exploration in the field of materials science. The indole nucleus is an electron-rich aromatic system, and the introduction of electron-withdrawing groups like the nitro group can create molecules with interesting charge-transfer characteristics.

These properties are relevant for the development of novel organic materials for electronics and photonics. For example, indole derivatives have been investigated for their potential use in creating sensors and other devices. chemimpex.com Molecules with a donor-pi-acceptor (D-π-A) structure, which could be engineered from the 6-aminoindole derivative (obtained by reducing the nitro group of this compound), are known to exhibit non-linear optical (NLO) properties. Academic research focuses on synthesizing and characterizing novel indole-based materials to understand the relationship between their molecular structure and their physical properties, paving the way for future applications in advanced technologies. easychair.org

Bio-Inspired Chemical Transformations and Biomimetic Synthesis

The utility of this compound in the realm of bio-inspired chemical transformations is primarily centered on its application as a chromogenic substrate for the detection of enzymatic activity. This application is a classic example of biomimetic design, where a synthetic molecule is engineered to be recognized and processed by a biological catalyst—in this case, an esterase—to produce a measurable signal. The process mimics the natural enzymatic hydrolysis of ester bonds, a fundamental reaction in numerous biological pathways.

The core of this bio-inspired system lies in the enzymatic cleavage of the acetate group from the indole core. Esterase enzymes, which are ubiquitous in biological systems, catalyze the hydrolysis of the ester linkage in this compound. This reaction is analogous to their natural function of breaking down endogenous ester-containing molecules. The transformation releases an unstable intermediate, 6-nitro-1H-indol-3-ol (also known as 6-nitroindoxyl).

Following the enzyme-catalyzed, bio-inspired hydrolysis, the generated 6-nitroindoxyl undergoes a spontaneous, non-enzymatic transformation. In the presence of oxygen, it rapidly undergoes oxidative dimerization. This subsequent reaction yields an intensely colored, water-insoluble indigo-type dye, 6,6'-dinitro-indigo. The formation of this distinctively colored precipitate at the site of enzymatic activity provides a clear and localized visual indicator of the presence of the target esterase. This entire sequence, from a colorless synthetic substrate to a colored final product, is a carefully designed chemical process that hinges on mimicking a specific biological transformation.

The research findings related to this application are summarized in the following data table, which details the key components and steps of this bio-inspired detection system.

Interactive Data Table: Biomimetic Transformation of this compound

SubstrateBio-Catalyst (Target Enzyme)Biomimetic ReactionIntermediateFinal ProductObservable Outcome
This compoundEsteraseEnzymatic Hydrolysis of Acetate Ester6-Nitro-1H-indol-3-ol6,6'-Dinitro-indigoFormation of a colored precipitate

This biomimetic approach is highly valued in microbiology and biotechnology for identifying and quantifying specific enzymatic activities within complex biological samples. The specificity of the reaction is determined by the enzyme's affinity for the substrate, and the sensitivity is enhanced by the intense color of the final dimeric product. The transformation serves as a powerful tool in chemical biology, demonstrating how principles from nature can be harnessed to develop sophisticated diagnostic and research applications.

Future Research Directions and Emerging Paradigms for 6 Nitro 1h Indol 3 Yl Acetate

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of specifically substituted indoles such as 6-nitro-1H-indol-3-yl acetate (B1210297) often relies on multi-step processes that can be inefficient and lack regioselectivity. Future research must focus on creating more streamlined and selective synthetic pathways. Classical methods often involve harsh nitrating conditions which can lead to side products and are not environmentally friendly. nih.govresearchgate.net

Emerging synthetic strategies that could be applied include:

Transition-Metal Catalyzed C-H Functionalization : Directing groups could be employed to selectively introduce the nitro group at the C6 position of an indole (B1671886) precursor, bypassing the challenges associated with electrophilic aromatic substitution.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance the safety and yield of nitration reactions, which are often highly exothermic.

Mechanochemistry : Solvent-free mechanochemical methods, such as ball milling, represent a green chemistry approach that can drive reactions to completion with high efficiency and minimal waste. rsc.org The Fischer indolisation, a classic indole synthesis, has been successfully adapted to mechanochemical conditions, suggesting that other core indole syntheses could be similarly modified. rsc.org

The goal is to develop protocols that are not only high-yielding but also scalable and adhere to the principles of green chemistry, reducing the environmental impact of fine chemical synthesis. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential Advantages for Synthesizing 6-Nitro-1H-indol-3-yl AcetateKey Research Challenges
Classical Batch Synthesis Well-established procedures for nitration and acetylation.Often requires harsh reagents (e.g., strong acids), potential for low regioselectivity and byproduct formation. nih.gov
C-H Activation/Functionalization High atom economy, potential for direct and highly selective nitration at the C6 position.Development of suitable directing groups and catalyst systems for the indole scaffold.
Flow Chemistry Enhanced safety for hazardous reactions (nitration), improved yield and purity, easy scalability.High initial setup cost, optimization of flow parameters required.
Mechanocatalysis Reduced or no solvent use, potentially lower energy consumption, access to different reactivity. rsc.orgresearchgate.netCatalyst stability under mechanical stress, ensuring reaction completeness.

Advanced Spectroscopic Characterization Techniques and High-Throughput Data Analysis

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and potential applications. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced methods can offer deeper insights.

Future characterization should involve a combination of experimental and computational approaches:

2D NMR Techniques : Advanced 2D NMR experiments (e.g., HMBC, HSQC) can unequivocally confirm the connectivity and substitution pattern of the indole ring.

X-ray Crystallography : Obtaining a single crystal structure would provide definitive proof of the molecular geometry, bond lengths, and angles, as well as intermolecular interactions in the solid state. nih.gov

Computational Spectroscopy : Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (IR, Raman, UV-Vis) which can then be correlated with experimental results. nih.govresearchgate.netresearchgate.net This synergy helps in the precise assignment of vibrational modes and electronic transitions. nih.govresearchgate.netresearchgate.net For instance, DFT has been used to study the structure and vibrational frequencies of related molecules like 4-nitro-1H-indole-carboxaldehyde. nih.govresearchgate.net

High-throughput data analysis platforms can be used to rapidly process and interpret large spectroscopic datasets, accelerating the characterization process for libraries of related indole derivatives.

Application of Machine Learning and Artificial Intelligence in Chemical Research for Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel synthetic pathways. For this compound, these computational tools offer several promising avenues of research.

Property Prediction : ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of known indole derivatives to predict various properties of this compound. researchgate.netnih.gov These properties could include solubility, reactivity, and potential biological activity. researchgate.netnih.gov For example, ML models have been successfully used to predict the anticancer activity of indole derivatives by identifying key molecular descriptors. researchgate.netnih.gov

Reaction Outcome and Selectivity Prediction : AI algorithms can analyze vast databases of chemical reactions to predict the most likely outcomes and optimal conditions for the functionalization of the this compound core. francis-press.comfrancis-press.com Studies have demonstrated the use of algorithms like Random Forest to successfully predict the energy barrier and selectivity of C-H activation reactions on indoles. francis-press.comfrancis-press.com

De Novo Design : Generative AI models can design novel indole derivatives based on the this compound scaffold, optimized for specific target properties. This accelerates the discovery of new molecules for applications in pharmaceuticals or materials science.

Table 2: Potential Machine Learning Applications for this compound

ML ApplicationDescriptionPotential Impact
QSAR Modeling Develop models to predict biological activity or physicochemical properties based on molecular structure. researchgate.netnih.govAccelerate screening for potential therapeutic applications; guide synthetic efforts.
Retrosynthesis Prediction Use AI to propose novel and efficient synthetic routes to the target molecule and its derivatives.Overcome synthetic challenges and reduce development time.
Spectra Prediction Train neural networks to predict NMR or Mass Spectra from a chemical structure.Aid in the rapid identification and characterization of new compounds.
Reactivity Mapping Predict the most reactive sites on the molecule for various chemical transformations. francis-press.comfrancis-press.comGuide the design of functionalization strategies to create diverse derivatives.

Exploration of New Chemical Transformations and Functionalization Strategies

The this compound scaffold possesses multiple reactive sites that can be targeted for further chemical modification. Future research should aim to explore novel transformations to generate a diverse library of derivatives.

Key functionalization strategies could include:

Reduction of the Nitro Group : The nitro group at the C6 position can be reduced to an amine, which serves as a versatile handle for a wide range of subsequent reactions, such as amide bond formation, diazotization, or the synthesis of other heterocyclic rings.

Modification of the Acetate Group : The acetate at the C3 position can be hydrolyzed to the corresponding alcohol (6-nitro-1H-indol-3-ol), which can then be used in etherification, esterification, or other reactions.

C2 Functionalization : The C2 position of the indole ring is a common site for functionalization. Reactions such as lithiation followed by electrophilic quench or transition-metal-catalyzed cross-coupling could be explored. The electrophilic character of 3-nitroindoles can be exploited in dearomatization processes to functionalize the C2-C3 bond. researchgate.net

N-H Functionalization : The indole nitrogen can be alkylated, acylated, or arylated to introduce a variety of substituents, further diversifying the molecular structure. mdpi.com

These transformations would enable the systematic exploration of the chemical space around the core scaffold, facilitating the development of structure-activity relationships for various applications.

Role in Sustainable Chemistry and Catalytic Methodologies for Fine Chemical Synthesis

The principles of sustainable or "green" chemistry are increasingly important in chemical synthesis. Future work on this compound should prioritize the use of environmentally benign methods and materials.

Areas for development include:

Catalytic Nitro Group Reduction : Instead of stoichiometric reducing agents, catalytic hydrogenation using earth-abundant metal catalysts (e.g., iron, cobalt) offers a greener alternative for converting the nitro group to an amine. nih.gov Homogeneous iron catalysts have shown remarkable activity for such transformations even at room temperature. nih.gov

Use of Greener Solvents : Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis.

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a core principle of green chemistry. Domino or cascade reactions, where multiple bond-forming events occur in a single step, are particularly attractive for improving atom economy. nih.gov

By integrating these sustainable practices, the synthesis and derivatization of this compound can be made more efficient, less wasteful, and environmentally responsible, aligning with the future direction of modern chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-nitro-1H-indol-3-yl acetate, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis typically involves two key steps:

Nitration : Introduce the nitro group at the 6-position of indole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Acetylation : React the nitrated indole with acetic anhydride in the presence of a base (e.g., pyridine) to esterify the 3-hydroxy group. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .

  • Critical Factors : Temperature control during nitration, stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., nitro at C6, acetate at C3). Aromatic protons appear downfield (δ 7.5–8.5 ppm) due to nitro-group deshielding .
  • FT-IR : Confirm ester formation (C=O stretch ~1740 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and hydrogen-bonding networks .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy (similar to nitro-indole derivatives) .
  • Store in airtight containers at 2–8°C, away from oxidizing agents .
    • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for nitro-substituted indole derivatives be resolved?

  • Approach :

  • Compare experimental data (X-ray, DFT calculations) to identify discrepancies in bond lengths/angles. For example, SHELXL refinement can adjust thermal parameters and occupancy factors .
  • Validate using complementary techniques (e.g., neutron diffraction for hydrogen positions) .
    • Case Study : In 2-(6-chloro-1H-indol-3-yl)acetonitrile, hydrogen atoms were geometrically fixed with C–H = 0.93 Å, demonstrating the utility of constrained refinement .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Perform accelerated degradation studies (pH 1–13) with HPLC monitoring. Acetate esters are typically stable at pH 4–6 but hydrolyze rapidly under alkaline conditions .
  • Thermal Stability : Use DSC/TGA to determine decomposition thresholds (e.g., nitro compounds may exothermically decompose >150°C) .
    • Data Interpretation : Plot degradation kinetics (Arrhenius equation) to predict shelf-life .

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., nitro group’s electron-withdrawing effect) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Nitro groups may enhance binding via π-π stacking or hydrogen bonding .
    • Validation : Correlate computational results with experimental bioassays (e.g., antimicrobial activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.